molecular formula C7H6BrNO B1611303 N-(3-bromophenyl)formamide CAS No. 37831-25-7

N-(3-bromophenyl)formamide

Cat. No. B1611303
CAS No.: 37831-25-7
M. Wt: 200.03 g/mol
InChI Key: QYYDYYDGGZJJCS-UHFFFAOYSA-N
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Patent
US06593480B2

Procedure details

A solution of formic acid (24.3 g, 98%, 528 mmol) in Ac2O (43.94 g, 430 mmol) was heated to 55° C. for 2 hours, cooled to room temperature. The mixture was diluted with toluene (25 mL) followed by the addition of of 3-bromoaniline (28 g, 163 mmol) in toluene (40 mL). The solution was stirred cold for 30 minutes after which the solvents were removed under vacuo and the residue crystallized from hexane to give N-(3-bromophenyl)formamide (32.79 g). The material was added in portions to 1M. BH3 in THF (450 mL) at 0° C., heated to refluxing for 3 hours and cooled to ambient temperature. The solvents were removed under reduced pressure, the residue was treated with aqueous hydrochloric acid (1M, 200 mL) for for ½ hour, the pH was adjusted to 12 with the addition of sodium hydroxide (1M). The solution was extracted with diethyl ether (3×75 mL), the combined ether layers dried (MgSO4, filtered and concentrated under reduced pressure to give the titled compound (29.48).
Quantity
24.3 g
Type
reactant
Reaction Step One
Name
Quantity
43.94 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([OH:3])=O.CC(OC(C)=O)=O.[Br:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][CH:18]=1)[NH2:15]>C1(C)C=CC=CC=1>[Br:11][C:12]1[CH:13]=[C:14]([NH:15][CH:1]=[O:3])[CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
C(=O)O
Name
Quantity
43.94 g
Type
reactant
Smiles
CC(=O)OC(=O)C
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred cold for 30 minutes after which the solvents
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were removed under vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NC=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.79 g
YIELD: CALCULATEDPERCENTYIELD 100.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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